molecular formula C10H10N2O2 B556621 3-Cyano-D-Phenylalanine CAS No. 263396-43-6

3-Cyano-D-Phenylalanine

Cat. No. B556621
M. Wt: 190.2 g/mol
InChI Key: ZHUOMTMPTNZOJE-SECBINFHSA-N
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Description

“3-Cyano-D-Phenylalanine” is a cyano functionalized D-amino acid . It has a molecular weight of 190.2 and a molecular formula of C10H10N2O2 . Another variant of this compound is “Acetyl-3-cyano-D-phenylalanine” which has a CAS Number: 599178-70-8 and a molecular weight of 232.24 .


Synthesis Analysis

The synthesis of substituted D-phenylalanines, which could include 3-Cyano-D-Phenylalanine, has been achieved with a novel one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization . This process involves the conversion of inexpensive cinnamic acids into substituted D-phenylalanines .


Molecular Structure Analysis

The molecular structure of 3-Cyano-D-Phenylalanine consists of a phenylalanine residue with a cyano group attached . The exact structure and orientation of the cyano group in relation to the phenylalanine residue would require more specific information or a detailed structural analysis.


Chemical Reactions Analysis

The chemical reactivity of cyanoacetamides, a class of compounds to which 3-Cyano-D-Phenylalanine belongs, has been studied extensively . These compounds can undergo a variety of reactions to form biologically active novel heterocyclic moieties .


Physical And Chemical Properties Analysis

3-Cyano-D-Phenylalanine has a molecular weight of 190.2 and a molecular formula of C10H10N2O2 . It has a boiling point of 382.5°C at 760 mmHg, a density of 1.28 g/cm3, and a refractive index of n20D 1.60 .

Scientific Research Applications

  • Use in Protein Binding and Folding Studies : 3-Cyano-D-Phenylalanine (often referred to as p-cyanophenylalanine) is a valuable tool in protein binding and folding studies. Its fluorescence emission is sensitive to solvent and local environment, making it an effective probe for protein structural changes at residue-specific resolution. It can excite tryptophan fluorescence via fluorescence resonance energy transfer, making it useful for studying protein folding/unfolding and aggregation (Du, Liu, & Ojha, 2013).

  • Biosynthesis of Proteins with Phenylalanine Analogues : This amino acid analogue has been used in the biosynthesis of proteins incorporating various phenylalanine analogues like iodophenyl, cyanophenyl, ethynylphenyl, azidophenyl, and pyridyl groups. These proteins have potential applications in photoaffinity labeling, X-ray phasing, and novel metal coordination (Kirshenbaum, Carrico, & Tirrell, 2002).

  • Genetic Incorporation in Cells : 3-Cyano-D-Phenylalanine has been genetically encoded in Escherichia coli and mammalian cells, demonstrating its potential for use in biochemistry and biophysics. It can act as a selective sensor to probe the local environment of proteins, which is useful in studying protein folding/unfolding (Tharp et al., 2014).

  • Development of Fluorescent Probes for Alpha-Helix Formation : It has been utilized in the development of specific, high-sensitivity, fluorescence probes of helix formation. The probe's fluorescence is sensitive to environment and can be applicable to a wide range of biological problems, including protein-membrane interactions and amyloid formation (Taskent-Sezgin et al., 2010).

  • Applications in Vibrational Spectroscopy : The amino acid's nitrile group is useful in vibrational spectroscopy as a reporter of local protein environments. Its isotopomers have been utilized to study local protein environments, demonstrating the sensitivity of its nitrile symmetric stretching frequency to local environments (Bazewicz et al., 2012).

Safety And Hazards

When handling 3-Cyano-D-Phenylalanine, it is recommended to avoid dust formation, ingestion, and inhalation. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn .

Future Directions

The future directions of research on 3-Cyano-D-Phenylalanine could involve further exploration of its potential roles in biological systems, such as its impact on neurotransmitter synthesis . Additionally, its potential use in the synthesis of novel heterocyclic compounds could be a promising area of study .

properties

IUPAC Name

(2R)-2-amino-3-(3-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUOMTMPTNZOJE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C#N)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313848
Record name 3-Cyano-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-D-Phenylalanine

CAS RN

263396-43-6
Record name 3-Cyano-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263396-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CM Crane, DL Boger - Journal of medicinal chemistry, 2009 - ACS Publications
… Target molecules 12 and 15 were prepared starting from commercially available N-Boc-3-cyano-d-phenylalanine (33, Scheme 4). Selective N-methylation following the conditions of …
Number of citations: 47 pubs.acs.org

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